molecular formula C9H14ClN3O2S B13015566 4-Amino-5-chloro-N,N-diethylpyridine-3-sulfonamide

4-Amino-5-chloro-N,N-diethylpyridine-3-sulfonamide

Cat. No.: B13015566
M. Wt: 263.75 g/mol
InChI Key: ULINRSQFMFTGNC-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-N,N-diethylpyridine-3-sulfonamide is a synthetic organic compound characterized by its pyridine ring substituted with amino, chloro, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-N,N-diethylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common method starts with the chlorination of 3-pyridinesulfonamide, followed by the introduction of the amino group through nucleophilic substitution. The final step involves the alkylation of the nitrogen atoms with diethyl groups under basic conditions.

Example Synthetic Route:

    Chlorination: 3-Pyridinesulfonamide is treated with a chlorinating agent such as thionyl chloride (SOCl₂) to introduce the chloro group.

    Amination: The chlorinated intermediate undergoes nucleophilic substitution with ammonia (NH₃) to introduce the amino group.

    Alkylation: The resulting 4-amino-5-chloropyridine-3-sulfonamide is then alkylated using diethyl sulfate ((C₂H₅)₂SO₄) in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-N,N-diethylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to sulfinamide or thiol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Sulfinamide or thiol derivatives.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-5-chloro-N,N-diethylpyridine-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonamide groups.

Medicine

Medically, derivatives of this compound may exhibit antibacterial or antifungal properties, making them candidates for drug development.

Industry

In industry, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable sulfonamide group.

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-N,N-diethylpyridine-3-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and exerting antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis.

Uniqueness

4-Amino-5-chloro-N,N-diethylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C9H14ClN3O2S

Molecular Weight

263.75 g/mol

IUPAC Name

4-amino-5-chloro-N,N-diethylpyridine-3-sulfonamide

InChI

InChI=1S/C9H14ClN3O2S/c1-3-13(4-2)16(14,15)8-6-12-5-7(10)9(8)11/h5-6H,3-4H2,1-2H3,(H2,11,12)

InChI Key

ULINRSQFMFTGNC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CN=CC(=C1N)Cl

Origin of Product

United States

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